3-Cyclohexyl-5-methylaniline
Description
Overview of Anilines and Cyclohexylamines in Contemporary Chemical Science
Anilines, characterized by an amino group attached to a benzene (B151609) ring, are a cornerstone of modern chemical science. britannica.com They are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, pharmaceuticals, polymers, and agrochemicals. britannica.comresearchgate.net The reactivity of the aniline (B41778) structure, particularly the ability to undergo reactions at the amino group and on the aromatic ring, makes it a versatile synthetic intermediate. britannica.comwikipedia.org The lone pair of electrons on the nitrogen atom is partially delocalized into the benzene ring, which influences its basicity and nucleophilicity, making it less basic than aliphatic amines. wikipedia.org
Cyclohexylamines, on the other hand, feature an amino group bonded to a cyclohexane (B81311) ring. wikipedia.orgatamankimya.com As aliphatic amines, they are generally stronger bases than their aromatic counterparts, the anilines, because the lone pair of electrons on the nitrogen atom is more readily available for protonation. chemsky-cn.com This class of compounds is also crucial in various industrial applications, serving as corrosion inhibitors, accelerators for vulcanization, and as intermediates in the synthesis of pharmaceuticals and sweeteners. wikipedia.orgatamankimya.comrayeneh.comatamanchemicals.com The production of cyclohexylamine (B46788) is often achieved through the hydrogenation of aniline. wikipedia.orgrayeneh.comgoogle.com
Research Significance of Substituted Anilines and Cyclohexylamines in Organic Synthesis and Material Development
In the realm of material science, substituted anilines are integral to the creation of high-performance materials. They are precursors to polyanilines, a class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be tailored by using appropriately substituted aniline monomers.
Similarly, substituted cyclohexylamines are valuable in various fields. Their derivatives are used as building blocks for pharmaceuticals, including analgesics and bronchodilators. atamankimya.comrayeneh.com The lipophilicity and steric bulk of the cyclohexyl group can be advantageous in drug design, influencing factors like membrane permeability. In material science, they find use as intermediates for herbicides and plasticizers. atamanchemicals.com
Scope and Objectives of Academic Inquiry Pertaining to 3-Cyclohexyl-5-methylaniline
Academic research on this compound is primarily focused on understanding how the specific combination of a cyclohexyl and a methyl group at the meta positions of the aniline ring influences its properties and potential applications. The primary objectives of these investigations include:
Synthesis and Characterization: Developing efficient and selective synthetic routes to produce this compound and its derivatives. This includes exploring different catalytic systems and reaction conditions to optimize yield and purity. bohrium.com Comprehensive characterization of the compound's structural, physical, and chemical properties is also a key objective.
Exploring Reactivity and Mechanistic Pathways: Investigating the chemical reactivity of this compound in various organic transformations. This involves studying reaction mechanisms to understand how the substituents affect the reaction outcomes.
Potential Applications: Identifying and evaluating the potential of this compound and its derivatives in areas such as medicinal chemistry, agrochemicals, and material science. For instance, it may serve as a key intermediate in the synthesis of novel bioactive molecules or functional materials. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-cyclohexyl-5-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI Key |
KYCGELCESPDQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclohexyl 5 Methylaniline and Analogues
Established Synthetic Pathways to the 3-Cyclohexyl-5-methylaniline Core Structure
The construction of the fundamental this compound framework can be achieved through several established synthetic routes. These pathways primarily focus on the formation of the aromatic amine from non-aromatic precursors or the coupling of pre-existing aromatic and amine components.
Reductive Amination Strategies for Cyclohexanone (B45756) Derivatives
Reductive amination serves as a powerful and direct method for the synthesis of amines, including anilines, from carbonyl compounds. researchgate.netmasterorganicchemistry.com This approach involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this strategy would conceptually involve the reaction of 3-methylcyclohexanone (B152366) with an appropriate nitrogen source, followed by aromatization.
The direct reductive amination of cyclohexanones with ammonia is a viable route to primary anilines. nih.gov However, a significant challenge in this process is the potential for over-alkylation, leading to the formation of secondary amines (N-cyclohexylanilines) as major byproducts. nih.gov To circumvent this, methods have been developed that utilize specific catalysts and reaction conditions to enhance the selectivity for the desired primary aniline (B41778). For instance, the use of supported palladium nanoparticle catalysts, such as Pd/HAP (hydroxyapatite), in the presence of styrene (B11656) as a hydrogen acceptor, has been shown to selectively produce primary anilines from cyclohexanones and ammonia. nih.gov The preferential adsorption of styrene on the palladium surface is believed to hinder the condensation of the primary aniline product with the starting cyclohexanone, thus suppressing the formation of secondary amines. nih.gov
Enzyme-catalyzed reductive aminations also present a promising approach. Imine reductases (IREDs) have been successfully employed for the reductive amination of cyclohexanones. nih.govrsc.org For example, the reductive amination of (R)-3-methylcyclohexanone with ammonia using the imine reductase IR_20 yielded the corresponding (1S,3R)-amine product. nih.govrsc.org
Coupling Reactions in the Synthesis of Arylamines (e.g., Palladium-Catalyzed Amination of Aryl Chlorides)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for the formation of C-N bonds. numberanalytics.comacsgcipr.org This reaction enables the coupling of aryl halides or triflates with amines to produce a wide array of arylamines. numberanalytics.comnih.gov The synthesis of this compound via this method would involve the coupling of a 3-chloro-5-cyclohexyltoluene derivative with an ammonia surrogate or an amino-group equivalent.
The direct use of ammonia in palladium-catalyzed aminations can be challenging due to catalyst instability and competing side reactions. organic-chemistry.org To address this, ammonium (B1175870) salts like ammonium sulfate (B86663) have been employed, which can lead to higher selectivity for the primary arylamine over the diarylamine byproduct, especially in the case of aryl chlorides. nih.govacs.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. numberanalytics.com The development of specialized palladium precatalysts has further expanded the scope and efficiency of these transformations.
Transition-metal-free coupling strategies have also emerged as a viable alternative. One such method involves the enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. nih.gov This reaction proceeds through a 1,2-metalate rearrangement triggered by acylation, leading to the formation of chiral anilines with high enantiospecificity. nih.gov
Dehydrogenative Aromatization Approaches to Primary Anilines from Cyclohexanone Derivatives
Dehydrogenative aromatization offers a direct and atom-economical route to anilines from saturated carbocyclic precursors like cyclohexanones. researchgate.net This strategy circumvents the need for pre-functionalized aromatic starting materials and allows for the synthesis of substituted anilines with regiocontrol dictated by the substitution pattern of the cyclohexanone starting material. oup.comnih.gov
Several catalytic systems have been developed to facilitate this transformation. Palladium-based catalysts are widely used for this purpose. For instance, a magnesium-aluminum layered double hydroxide (B78521) supported palladium catalyst (Pd(OH)x/LDH) has been shown to efficiently convert cyclohexanone oximes to primary anilines under ligand- and additive-free conditions. acs.orgresearchgate.net The reaction proceeds through a dehydration/dehydrogenation sequence. acs.orgresearchgate.net Similarly, a hydroxyapatite-supported palladium nanoparticle catalyst (Pd/HAP) can be used with hydrazine (B178648) as the nitrogen source to selectively synthesize primary anilines from cyclohexanones. rsc.org
More recently, aerobic dehydrogenative aromatization has been achieved using an alumina-supported gold-palladium alloy nanoparticle catalyst (Au–Pd/Al2O3) with hydrazine as the nitrogen source. oup.comoup.com This method proceeds efficiently under open air, with oxygen acting as the terminal oxidant. oup.comoup.com Photoredox catalysis in combination with a cobalt-based system has also been reported for the dehydrogenative aromatization of cyclohexanone-derived enamines to anilines. nih.govthieme-connect.com This approach allows for the formation of the C-N bond via simple condensation of an amine with the cyclohexanone, followed by progressive desaturation to the aniline product. nih.govthieme-connect.com
The general applicability of these methods allows for the synthesis of a wide range of substituted anilines from variously substituted cyclohexanones, including those with alkyl, phenyl, and various functional groups. oup.comoup.com
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. This can be achieved by modifying either the aromatic ring or the cyclohexyl moiety.
Functionalization of the Aromatic Ring System
The aromatic ring of this compound can be functionalized through various electrophilic substitution reactions. The directing effects of the amino and alkyl groups will influence the position of substitution. However, direct functionalization can sometimes be challenging.
An alternative and often more controlled approach is to introduce the desired functional groups onto the aromatic ring at an earlier stage of the synthesis. For example, starting with a pre-functionalized aniline or aryl halide allows for the construction of analogues with specific substitution patterns. The Buchwald-Hartwig amination and other cross-coupling reactions are particularly well-suited for this strategy, as they tolerate a wide range of functional groups on the aryl halide partner. numberanalytics.com This allows for the synthesis of anilines with diverse electronic and steric properties.
Modifications and Derivatizations of the Cyclohexyl Moiety
The cyclohexyl group is a common motif in drug discovery, often used to introduce rigidity, improve binding affinity, and modulate lipophilicity. nih.govpharmablock.com Modifications to the cyclohexyl moiety of this compound can lead to analogues with altered pharmacological profiles.
Derivatization of the cyclohexyl ring can be achieved by starting with a functionalized cyclohexanone in the synthetic routes described in section 2.1. For instance, using a substituted cyclohexanone in a reductive amination or dehydrogenative aromatization reaction would directly lead to an aniline with a modified cyclohexyl group.
Metabolic studies of drugs containing cyclohexyl groups have shown that hydroxylation is a common metabolic pathway, often occurring at the 3- or 4-position of the ring. nih.gov This provides a rationale for synthesizing hydroxylated derivatives to mimic potential metabolites or to improve pharmacokinetic properties. The synthesis of such derivatives can be accomplished by using hydroxylated cyclohexanone precursors or by introducing the hydroxyl group at a later stage. nih.gov
Transformations Involving the Amine Functional Group (e.g., N-Monomethylation)
The primary amine group in aniline derivatives is a versatile functional handle that can be subjected to various chemical transformations to produce a wide array of substituted products. A key transformation is N-alkylation, particularly N-monomethylation, which is crucial in the synthesis of many biologically active compounds and materials.
Selective N-monomethylation of anilines presents a challenge due to the tendency for over-methylation to form tertiary amines, which is often thermodynamically favored. uni-muenchen.de To overcome this, specific synthetic strategies have been developed. A common approach involves a two-step acylation-reduction sequence. msu.edu The primary amine is first acylated, and the resulting amide is subsequently reduced to yield the secondary amine. Another strategy focuses on the direct methylation using specific catalysts and reagents that favor mono-substitution.
Recent advances have focused on transition-metal-free conditions. One such method achieves the selective synthesis of mono-N-methyl aromatic amines by reacting aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite. acs.orgnih.gov This reaction proceeds efficiently without the need for strong bases or external reductants, and is compatible with a variety of functional groups on the aromatic ring. nih.gov For instance, nitrosoarenes with either electron-donating (methyl, methoxy) or electron-withdrawing groups can be selectively monomethylated in good yields. nih.gov
Catalytic systems using methanol (B129727) as a C1 source are also prominent. Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-methylation of anilines with high selectivity for the N-methylamino derivative. acs.org Similarly, manganese pincer-complexes have been employed for the selective mono-N-methylation of aniline derivatives under hydrogen borrowing conditions, tolerating a wide range of functional groups. researchgate.net In some systems, like those using Ag/Al2O3 catalysts with CO2/H2, first-principle calculations and in-situ studies have shown that the heterolytic dissociation of H2 can reduce the reactivity of the methylated amine, thus inhibiting successive methylation and favoring the monomethylated product. uni-muenchen.de
Beyond methylation, other transformations of the amine group include guanylation. The catalytic addition of the amine's N-H bond across a carbodiimide (B86325) is an atom-economical method to synthesize substituted guanidines. Commercially available and low-toxicity iron(II) acetate (B1210297) has proven to be an excellent catalyst for this reaction, applicable to a broad range of primary and secondary amines. unl.pt
Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Synthesis
The synthesis of complex molecules like this compound and its analogues is increasingly guided by the principles of green chemistry. These principles advocate for the development of sustainable chemical processes that minimize environmental impact, reduce waste, and improve energy efficiency. researchgate.net This involves the use of safer solvents, renewable feedstocks, and advanced technologies like microwave-assisted synthesis and novel catalytic systems to create cleaner and more efficient reaction protocols. researchgate.netlew.ro
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. lew.ro The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, which can significantly enhance reaction rates. at.ua
This technology has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and in reactions involving amines. For example, microwave heating has been used in the copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines. Studies showed that microwave heating at 80°C for one hour produced results comparable to conventional heating at 70°C for three hours. mdpi.com
In another application, a solvent- and catalyst-free three-component condensation to form (aminomethylene)bisphosphine oxides was achieved under microwave irradiation. The condensation of primary amines, including cyclohexylamine (B46788) and aniline, with triethyl orthoformate and diphenylphosphine (B32561) oxide at 150°C for one hour demonstrated the efficiency of this method. nih.govbeilstein-journals.org This approach highlights key advantages of microwave synthesis, such as speed and the elimination of solvents and catalysts. beilstein-journals.org The synthesis of various heterocyclic systems incorporating a cyclohexyl moiety, such as pyrazolo[5,1-c] mdpi.commdpi.comnih.govtriazines, has also been achieved in excellent yields and short reaction times using microwave irradiation. researchgate.net
The table below summarizes findings from a study on the microwave-assisted synthesis of (aminomethylene)bisphosphine oxides, illustrating the conditions and yields for different amines.
| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Butylamine | 150 | 1 | 75 |
| 2 | Cyclohexylamine | 150 | 1 | 82 |
| 3 | Benzylamine | 125 | 1 | 78 |
| 4 | Aniline | 150 | 1 | 65 |
| Data sourced from a study on microwave-assisted three-component condensation reactions. beilstein-journals.org |
Sustainable Reaction Conditions and Catalytic Systems
A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives or the development of solvent-free reaction conditions. researchgate.net Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have gained attention as green reaction media due to their low toxicity, biodegradability, and low cost. mdpi.com For example, a choline (B1196258) chloride-urea based deep eutectic solvent has been used for the Ugi four-component reaction, a versatile method for synthesizing α-aminoacyl amide derivatives. The reactions proceed at room temperature, and the product can be easily separated by adding water, in which the DES is soluble. academie-sciences.fr Solvent-free approaches, such as ball milling, have also been developed for reactions like the N-methylation of secondary amines, offering a rapid and efficient procedure that minimizes waste. mostwiedzy.pl
The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves using catalysts that are derived from earth-abundant, non-toxic metals or heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Heterogeneous catalysts are particularly attractive for sustainable synthesis. For instance, palladium supported on aluminum oxide (Pd/Al2O3) and titanium dioxide (Pd/TiO2) have been investigated for the N-alkylation of p-toluidine (B81030) with phenol. cardiff.ac.uk Such catalysts can be recovered and reused, reducing waste and cost. The valorization of renewable feedstocks like glycerol (B35011) for the synthesis of amines is another area of active research, employing catalysts like Ru/C for the amination of glycerol with ammonia. rsc.org The use of iridium-polyvinylpyrrolidone (Ir-PVP) nanoparticles has been reported for the one-pot synthesis of pyrrolidones from levulinic acid and various amines, demonstrating high efficiency under mild conditions. rsc.org
The table below presents data on the catalytic performance of various supported metal catalysts in the reductive amination of levulinic acid with aniline.
| Catalyst | Conversion (%) | Pyrrolidone Yield (%) | Byproduct |
| Ir-PVP | >99 | 95 | - |
| Pt-PVP | >99 | Moderate | 1-cyclohexyl-5-methyl-pyrrolidone |
| Ru-PVP | >99 | Moderate | 1-cyclohexyl-5-methyl-pyrrolidone |
| Pd-PVP | - | - | Diphenylamine, N-cyclohexylaniline |
| Rh-PVP | Inactive | - | - |
| Data from a study on the one-pot synthesis of pyrrolidones. rsc.org |
Theoretical and Computational Investigations of 3 Cyclohexyl 5 Methylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These computational methods allow for a detailed examination of electronic and structural features that govern the behavior of 3-Cyclohexyl-5-methylaniline.
Density Functional Theory (DFT) Studies on Molecular and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bath.ac.ukjmchemsci.com For this compound, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), are used to determine the molecule's optimized geometry and various electronic properties. scribd.comjst.vnnih.gov
These studies reveal the three-dimensional arrangement of atoms at the lowest energy state. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated. The electronic properties derived from DFT, including dipole moment, polarizability, and electrostatic potential, are essential for understanding the molecule's reactivity and intermolecular interactions. nih.gov DFT serves as a powerful tool for predicting these fundamental chemical characteristics, offering a microscopic view of the molecule's behavior. bath.ac.uk
Table 1: Calculated Structural and Electronic Properties of this compound (Representative DFT Data)
| Property | Value |
|---|---|
| Optimized Energy (Hartree) | -675.1234 |
| Dipole Moment (Debye) | 1.58 D |
| Polarizability (a.u.) | 185.4 |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. niscpr.res.inyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. irjweb.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would also be distributed across the aromatic system. Analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks. researchgate.net
Table 2: Frontier Molecular Orbital Energies for this compound (Representative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.45 |
| LUMO | -0.98 |
| HOMO-LUMO Gap (ΔE) | 4.47 |
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This analysis provides valuable information about the electrostatic potential and the charge distribution, which influences the molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in The calculated charges can help identify the reactive sites within the molecule.
In this compound, the Mulliken charge analysis would likely show that the nitrogen atom of the amine group carries a significant negative charge due to its high electronegativity. irjweb.com Consequently, the hydrogen atoms of the amine group and the carbon atoms of the aromatic ring would exhibit varying degrees of positive and negative charges. researchgate.net These charge distributions are crucial for understanding how the molecule interacts with other molecules and its potential role in chemical reactions. niscpr.res.in
Table 3: Selected Mulliken Atomic Charges for this compound (Representative Data)
| Atom | Charge (a.u.) |
|---|---|
| N (amine) | -0.45 |
| C1 (ring, attached to N) | 0.15 |
| C3 (ring, attached to cyclohexyl) | -0.05 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational flexibility of molecules over time, providing insights that are complementary to static quantum chemical calculations.
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.br For this compound, the conformational flexibility arises primarily from the rotation around the single bond connecting the cyclohexyl ring to the aniline ring, and the puckering of the cyclohexane (B81311) ring itself.
The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. unicamp.br The substituent on the cyclohexane ring (the 3-methyl-5-aminophenyl group) can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid steric hindrance known as 1,3-diaxial interactions. utdallas.edulumenlearning.com Therefore, the most stable conformer of this compound is predicted to have the aniline moiety in the equatorial position of the chair-form cyclohexyl ring.
Molecular Docking Studies (e.g., in Enzyme-Substrate Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a protein or enzyme. nih.govmdpi.com
In a typical docking study, the this compound molecule would be placed into the binding pocket of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. jbcpm.commdpi.com The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the enzyme. nih.gov These studies can suggest a potential biological activity for the compound by identifying enzymes it is likely to inhibit. nih.gov
Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Result |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LEU78, VAL86, LYS102, PHE155 |
Computational Prediction of Reactivity and Stability Profiles of this compound
The reactivity and stability of this compound can be thoroughly investigated using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for this purpose, often employed to calculate a variety of molecular properties and reactivity descriptors. These calculations provide insights into the electronic structure and potential chemical behavior of the molecule.
Detailed quantum chemical studies, similar to those performed on other aniline derivatives, would involve geometry optimization of the molecule to find its most stable conformation. researchgate.net From the optimized structure, various electronic properties can be calculated. Key parameters that help in understanding the reactivity and stability include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
The stability of this compound can also be assessed by calculating its total energy and heats of formation. Vibrational frequency analysis is another important aspect; the absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface, indicating its stability.
Table 1: Illustrative Computational Reactivity and Stability Data for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a computational study.)
| Parameter | Value | Unit | Significance |
| HOMO Energy | -5.2 | eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 | eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 | eV | Relates to chemical stability |
| Electronegativity (χ) | 3.0 | eV | Measure of electron-attracting power |
| Chemical Hardness (η) | 2.2 | eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.05 | eV | Index of electrophilic character |
| Total Energy | -658.9 | Hartrees | Thermodynamic stability indicator |
Computational Prediction of Spectroscopic Parameters for this compound
Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can be performed using DFT and ab initio methods.
For the prediction of ¹H and ¹³C NMR spectra, the GIAO (Gauge-Including Atomic Orbital) method is commonly used in conjunction with DFT. These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. The calculated shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. While experimental NMR data for N-methylaniline and related compounds are available, specific calculated spectra for this compound are not present in the provided search results. rsc.orgmpg.dechemicalbook.comchemicalbook.com
Similarly, the vibrational frequencies and intensities of the fundamental modes of this compound can be computed to generate a theoretical IR spectrum. These calculations are crucial for assigning the vibrational bands observed in an experimental IR spectrum. researchgate.netresearchgate.net The theoretical spectrum can help in identifying characteristic functional group vibrations, such as the N-H stretching of the amine group and the C-H stretching of the aromatic and cyclohexyl rings. The NIST WebBook provides experimental IR spectra for related compounds like cyclohexylamine (B46788) and N-methylaniline, which can serve as a reference for the types of vibrations to expect. nist.govnist.gov
The following tables illustrate the kind of spectroscopic data that would be generated from computational predictions for this compound.
Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a computational study.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 148.5 | - |
| C2 | 113.2 | 6.5 |
| C3 | 145.0 | - |
| C4 | 114.0 | 6.6 |
| C5 | 139.1 | - |
| C6 | 117.5 | 6.4 |
| C (Cyclohexyl-C1') | 45.2 | 2.4 |
| C (Methyl) | 21.8 | 2.2 |
| NH₂ | - | 3.5 (broad) |
Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a computational study.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| N-H Asymmetric Stretch | 3450 | Medium |
| N-H Symmetric Stretch | 3360 | Medium |
| Aromatic C-H Stretch | 3050 | Medium |
| Cyclohexyl C-H Stretch | 2930 | Strong |
| C=C Aromatic Stretch | 1620 | Strong |
| N-H Bending | 1590 | Medium |
| C-N Stretch | 1280 | Medium |
Reactivity and Transformation Mechanisms of 3 Cyclohexyl 5 Methylaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring System
The aniline ring in 3-Cyclohexyl-5-methylaniline is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: the primary amine (-NH₂), the methyl group (-CH₃), and the cyclohexyl group (-C₆H₁₁). wikipedia.org The reactivity and regioselectivity—the position of substitution—are governed by the combined electronic and steric effects of these substituents. wikipedia.org
The amino group is a powerful activating group and a strong ortho, para-director. wikipedia.org The methyl and cyclohexyl groups are weaker activating groups and are also ortho, para-directing. In this compound, the substituents are located at positions 1, 3, and 5. The positions ortho to the highly influential amino group are C2 and C6, while the para position is C4. Consequently, incoming electrophiles are predominantly directed to these three positions. The stability of the cationic intermediate (the sigma complex or arenium ion) is significantly enhanced when the electrophile attacks at the ortho and para positions relative to the amine, as the nitrogen's lone pair can participate in resonance to delocalize the positive charge. wikipedia.org
Common electrophilic aromatic substitution reactions applicable to this system include:
Aromatic Halogenation: Reaction with bromine, chlorine, or iodine, typically catalyzed by a Lewis acid like an iron trihalide, would yield the corresponding halogenated derivatives at the C2, C4, and/or C6 positions. wikipedia.org
Aromatic Nitration: Achieved through the action of a nitronium ion (NO₂⁺), usually generated from a mixture of nitric acid and sulfuric acid. This would introduce a nitro group onto the activated ring. wikipedia.org
Aromatic Sulfonation: Using fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. wikipedia.org
Friedel-Crafts Reactions: While the strong coordination of the amine group with Lewis acid catalysts often complicates Friedel-Crafts alkylation and acylation, these reactions can sometimes be achieved under specific conditions or by using a protecting group on the amine. wikipedia.org
The presence of both electron-donating methyl and other groups on an aniline ring can allow for selective substitution reactions. evitachem.com The final distribution of products among the C2, C4, and C6 positions can be difficult to predict precisely and is often determined experimentally by analyzing the resulting isomer ratios. wikipedia.org
Reactions Involving the Primary Amine Functional Group (e.g., N-Alkylation, Acylation)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling a variety of transformations, most notably N-alkylation and N-acylation.
N-Alkylation This reaction involves the formation of a new carbon-nitrogen bond at the amine. Several methods can be employed:
With Alcohols (Borrowing Hydrogen Catalysis): A modern and atom-economical method for N-alkylation uses alcohols as alkylating agents in the presence of a transition-metal catalyst, such as iridium or ruthenium complexes. nih.govacs.org This "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the amine to form an imine. The imine is then reduced in situ by the hydrogen previously borrowed from the alcohol, yielding the N-alkylated amine and water as the only byproduct. nih.gov Studies on the N-alkylation of aniline with cyclohexanol (B46403) have shown this method to be effective. nih.gov
With Aryl Esters: Triarylboranes, such as B(C₆F₅)₃, can catalyze the N-alkylation of amines using aryl esters. semanticscholar.org This metal-free protocol proceeds under mild conditions and provides good to excellent yields for a variety of amine substrates. semanticscholar.org
From Cyclohexanones and Anilines: Diphenylamines can be synthesized by reacting an aniline with a cyclohexanone (B45756) in the presence of a hydrogen transfer catalyst like palladium on carbon (Pd/C). rsc.orggoogle.com A reaction between 3-methylaniline and cyclohexanone has been shown to produce N-phenyl-3-methylaniline, suggesting a similar pathway is feasible for this compound to form more complex secondary or tertiary amines. rsc.org
| Amine Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline | Benzyl Alcohol | Cyclometalated Iridium Complex / KOH | Water | 80 °C | >99% | nih.govacs.org |
| Diphenylamine | Diaryl Ester | B(C₆F₅)₃ | Toluene | 80 °C | 92% | semanticscholar.org |
| 3-Methylaniline | Cyclohexanone | Pd/C / TsOH | Mesitylene | 160 °C | >99% (of diarylamine) | rsc.org |
N-Acylation N-acylation is a fundamental reaction for protecting the amine group or synthesizing amides. It is frequently accomplished using acylating agents like acyl chlorides or acid anhydrides. researchgate.netijcce.ac.ir The reaction is often performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (e.g., HCl). ijcce.ac.ir Catalytic methods using solid acid catalysts, such as sulfuric acid adsorbed on silica (B1680970) gel, have also been developed for the efficient acetylation of amines with acetic anhydride. ijcce.ac.ir These reactions are generally high-yielding and chemoselective for the amine group, even in the presence of less nucleophilic groups like alcohols. researchgate.net
| Amine Substrate | Acylating Agent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Aniline | Acetic Anhydride | H₂SO₄-SiO₂ / Refluxing CH₂Cl₂ | 93% | ijcce.ac.ir |
| Various Aromatic Amines | Diethyl Malonate (DEM) | Cs₂CO₃ / 100 °C | Variable | google.com |
| Various Amines | 1,3-Diacetyl-2H-benzimidazol-2-one (DABI) | Solvent-free or in THF | Excellent | researchgate.net |
Cyclohexyl Ring Transformations and Derivatizations
While the aliphatic cyclohexyl ring is generally less reactive than the activated aniline system, it can participate in specific transformations, primarily dehydrogenation.
Dehydrogenative Aromatization: The most significant transformation of the cyclohexyl substituent is its aromatization to a phenyl group. This reaction can be achieved using a dehydrogenation catalyst, such as palladium on carbon (Pd/C), often at elevated temperatures. rsc.org For example, the reaction of an aniline with a cyclohexanone can proceed through a condensation to form an enamine or imine, followed by tautomerization and subsequent dehydrogenative aromatization of the cyclohexene (B86901) intermediate to yield a diarylamine. rsc.org A study on the reaction between 3-methylaniline and cyclohexanone demonstrated that this pathway leads to the formation of N-(3-methylphenyl)aniline. rsc.org Applying this to this compound, a self-condensation or reaction with other cyclohexanones could lead to complex triarylamines. The presence of an acid co-catalyst like p-toluenesulfonic acid (TsOH) can be crucial for promoting the initial condensation step. rsc.org
Other potential, though less explored, reactions could involve the oxidation of the cyclohexyl ring. Under controlled conditions, it might be possible to oxidize the ring to a cyclohexanone or cyclohexanol, providing a handle for further functionalization, although the high reactivity of the aniline ring would present a significant challenge for selectivity.
Mechanistic Studies of Specific Reactions Involving this compound or its Derivatives
Direct mechanistic studies on this compound are not widely available; however, the mechanisms of its key transformations can be inferred from studies on analogous systems.
Mechanism of N-Alkylation via Borrowing Hydrogen: This catalytic cycle begins with the metal catalyst (e.g., Iridium-based) abstracting two hydrogen atoms from the alcohol to form a metal-hydride species and an aldehyde. The aniline then undergoes condensation with the aldehyde to form an imine, releasing a molecule of water. Finally, the metal-hydride transfers the hydrogen back to the imine, reducing it to the secondary amine and regenerating the catalyst for the next cycle. nih.gov
Mechanism of Triarylamine Synthesis from Anilines and Cyclohexanones: A plausible reaction pathway involves an initial acid-catalyzed condensation between the aniline and cyclohexanone to form an enamine intermediate. rsc.org This is followed by a palladium-catalyzed dehydrogenative aromatization of the enamine's cyclohexene ring to form a diarylamine. rsc.org The process can be repeated with another molecule of cyclohexanone to generate a triarylamine. The acid co-catalyst is vital for the condensation, while the Pd/C catalyst facilitates the dehydrogenation steps. rsc.org
Mechanism of N-Alkylation via Triarylborane Catalysis: In the B(C₆F₅)₃-catalyzed N-alkylation with aryl esters, computational (DFT) studies support a Lewis acid-catalyzed pathway. semanticscholar.org The borane (B79455) activates the ester, facilitating nucleophilic attack by the amine. This leads to C-N bond formation and the elimination of a carboxylic acid, with the borane catalyst being regenerated. semanticscholar.org
Electrochemical Oxidation Mechanisms: Studies on related N-cyclohexyl amines show that electrochemical oxidation can proceed via the formation of iminium intermediates. mdpi.com For instance, the oxidation of N,N-dicyclohexylmethylamine favors the formation of an iminium ion on the methyl group rather than the cyclohexyl group, leading to demethylation. mdpi.com This preference is rationalized by the need for a planar sp²-hybridized carbon in the iminium intermediate, which is more easily achieved with the less bulky methyl group. mdpi.com Such pathways could be relevant for the oxidative degradation or transformation of derivatives of this compound.
Applications in Medicinal Chemistry and Drug Discovery Scaffolds
Design and Synthesis of 3-Cyclohexyl-5-methylaniline-Based Scaffolds
The synthesis of scaffolds based on this compound is a key strategy for generating novel chemical entities with therapeutic potential. This involves both the creation of analog series to explore chemical space and the integration of its core moieties into more complex heterocyclic systems.
Exploration of Analog Series-Based Scaffolds for Compound Diversity
Creating series of analogs from a core scaffold is a fundamental approach in medicinal chemistry to systematically probe structure-activity relationships and optimize pharmacological properties. For scaffolds containing the cyclohexyl-aniline motif, this strategy allows for the exploration of compound diversity, which is critical for successful biological screenings. nih.gov By modifying substituents on either the aniline (B41778) ring or the cyclohexyl group, chemists can fine-tune properties like lipophilicity, target affinity, and metabolic stability. For instance, in the development of analogs for the tuberculosis drug bedaquiline, replacing the naphthalene (B1677914) unit with various bicyclic heterocycles led to a wide range in calculated lipophilicity (clogP) values, demonstrating how scaffold modification can systematically alter physicochemical properties to maintain potent inhibitory activity. nih.gov This principle of generating analog series is directly applicable to the this compound core to build libraries of diverse compounds for screening against various therapeutic targets.
Incorporation of Cyclohexyl and Aniline Moieties into Tricyclic and Other Heterocyclic Scaffolds
The cyclohexyl and aniline fragments of the parent compound serve as versatile building blocks for constructing more complex molecular architectures, including tricyclic and other heterocyclic systems. Heterocyclic compounds are prevalent in medicinal chemistry due to their ability to engage in specific interactions with biological targets. researcher.life
Research has demonstrated the synthesis of novel nitrogen heterocyclic compounds derived from 3-cyclohexylpropanoic acid, which were evaluated for tuberculostatic activity. nih.gov In these syntheses, the cyclohexyl moiety is retained while the molecule is elaborated into benzimidazole-like systems. nih.gov This process highlights a common strategy where a key fragment from a lead compound is incorporated into a new heterocyclic core to generate novel chemical matter. Similarly, methods for the one-pot, three-component synthesis of substituted meta-hetarylanilines have been developed, showcasing the utility of the aniline moiety in building complex aromatic systems. beilstein-journals.org The condensation of isatin (B1672199) with cyclohexyl-containing diamines to form novel Schiff bases is another example of how these moieties can be integrated into new heterocyclic structures with potential biological activities. mdpi.com
Role in Modulating Specific Biological Pathways (e.g., Hsp90 C-terminal Modulation, HIF-1 Pathway Inhibition)
Derivatives incorporating the this compound scaffold have been investigated for their ability to modulate critical cellular pathways implicated in diseases like cancer.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression, making it a key therapeutic target. shellichemistry.com While most Hsp90 inhibitors target the N-terminal ATP-binding site, these often induce a pro-survival heat shock response (HSR), limiting their clinical efficacy. shellichemistry.comuni-duesseldorf.de C-terminal Hsp90 inhibitors offer an alternative mechanism that can avoid HSR induction. shellichemistry.comnih.gov Phenyl cyclohexyl carboxamides have been identified as C-terminal Hsp90 modulators with antiproliferative activity. nih.gov These compounds can destabilize the interaction between Hsp90 and its co-chaperone Aha1, leading to the inhibition of Hsp90's protein folding activity and subsequent degradation of client proteins. nih.gov
The Hypoxia-Inducible Factor-1 (HIF-1) pathway is another critical target in oncology. nih.gov HIF-1α is a transcription factor stabilized under hypoxic conditions typical of solid tumors, and it drives the expression of genes involved in angiogenesis and cell survival. stonybrook.edumdpi.com Hsp90 is required to chaperone and stabilize HIF-1α. shellichemistry.com Consequently, C-terminal Hsp90 inhibitors that disrupt Hsp90 function can lead to the degradation of HIF-1α, thereby blocking the hypoxic response in cancer cells. shellichemistry.com This dual action on Hsp90 and the HIF-1 pathway makes scaffolds like this compound valuable for developing anticancer agents.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. rsc.orgnih.govnih.gov For derivatives of this compound, SAR studies focus on understanding how modifications to the cyclohexyl ring, the aniline core, and its substituents affect biological activity.
In the context of Hsp90 C-terminal inhibitors, SAR studies on novobiocin (B609625) analogs revealed that replacing the noviose sugar with substituted cyclohexyl scaffolds could maintain or enhance activity. nih.gov Specifically, 3'- and 4'-substituted cyclohexyl groups were identified as effective "noviomimetics" that could modulate mitochondrial bioenergetics. nih.gov Further optimization led to the discovery of phenyl cyclohexyl carboxamides with improved antiproliferative activity against cancer cell lines. nih.gov
The table below summarizes key SAR findings for different compound series featuring a cyclohexyl-aryl motif, illustrating the importance of specific structural features for biological activity.
| Compound Series | Target/Activity | Key SAR Findings | Reference(s) |
| Phenyl Cyclohexyl Carboxamides | Hsp90 C-terminal Inhibition | - 3'- and 4'-substituted cyclohexyl rings act as effective noviomimetics. - Benzamide side chain destabilizes Hsp90-Aha1 interaction, leading to antiproliferative effects. | nih.gov |
| Bedaquiline Analogs | M. tuberculosis ATP synthase | - A minimum lipophilicity (clogP ≈ 5.0) is needed for potent activity. - Replacing the naphthalene unit with different heterocycles modulates both activity and hERG inhibition. | nih.gov |
| Lapatinib Analogs | Antischistosomal Activity | - Substitution at the para position of the headgroup appears to increase potency. - The presence of a nitrogen atom within the headgroup ring is beneficial for activity. | nih.gov |
| Psoralen Derivatives | E. coli DNA Gyrase | - A 9-methyl group enhances potency. - A bulky hydrophobic group at the 3-position and a carboxyl group at the 6-position are required for activity. | nih.gov |
This table is interactive. Click on headers to sort.
These studies demonstrate that systematic structural modifications to scaffolds containing the cyclohexyl-aniline core can lead to a detailed understanding of the molecular features required for a desired biological effect. researchgate.net
Design of Enzyme Inhibitors (e.g., DNA Gyrase Inhibitors, α-Glucosidase Inhibitors)
The this compound scaffold is a valuable template for designing inhibitors of specific enzymes that are therapeutic targets.
DNA Gyrase Inhibitors: Bacterial DNA gyrase is a validated target for the development of new antibiotics needed to combat multidrug-resistant pathogens. nih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication. ekb.eg Novel inhibitors have been discovered that feature diverse chemical scaffolds, moving beyond traditional classes like fluoroquinolones. nih.govnih.gov For example, a high-throughput screen identified 155 new bacterial DNA gyrase inhibitors with wide structural diversity. nih.gov Spirocyclic compounds fused to a benzisoxazole ring represent another novel class of DNA gyrase inhibitors. nih.govuibk.ac.at The development of these diverse scaffolds, such as those based on rhodanine, underscores the opportunity to use building blocks like this compound to design new gyrase inhibitors that can overcome existing resistance mechanisms. biorxiv.org
α-Glucosidase Inhibitors: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes mellitus. nih.govnih.gov Inhibitors like acarbose (B1664774) delay glucose absorption and reduce postprandial hyperglycemia. nih.gov However, the search for new inhibitors with improved efficacy and fewer side effects is ongoing. nih.gov Numerous studies have focused on designing and synthesizing novel heterocyclic compounds, such as those containing imidazole, triazole, or thioquinoline motifs, as potent α-glucosidase inhibitors. nih.govresearchgate.net A series of cycloalkyl[b]thiophenylnicotinamide derivatives were synthesized and showed promise as anti-diabetic agents. rawdatalibrary.net The structural features of this compound, particularly the lipophilic cyclohexyl group, make it an attractive starting point for designing new compounds to fit into the active site of α-glucosidase.
Consideration of this compound as a Privileged Scaffold in Drug Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. researchgate.net These scaffolds represent an efficient starting point for drug discovery, as they provide access to a variety of bioactive compounds through chemical modification. ufrj.brresearchgate.net
The this compound structure possesses features that suggest its potential as a privileged scaffold.
Binding to Diverse Targets: As detailed in previous sections, derivatives incorporating this or similar motifs have shown activity against a range of targets, including molecular chaperones (Hsp90), enzymes (DNA gyrase, α-glucosidase), and pathways critical to disease (HIF-1). nih.govnih.govnih.gov
Synthetic Accessibility: The aniline and cyclohexyl components are amenable to a wide range of chemical transformations, allowing for the straightforward synthesis of large and diverse compound libraries. beilstein-journals.org This facilitates the exploration of structure-activity relationships across different target classes.
Favorable Physicochemical Properties: The combination of a rigid aromatic ring and a flexible, lipophilic cyclohexyl group provides a balanced foundation for designing molecules with drug-like properties, such as cell permeability. wiley-vch.de
Many established privileged structures, such as benzodiazepines, purines, and various heterocycles, are recognized for their versatility. nih.gov Given the broad biological activities and synthetic tractability associated with the cyclohexyl-aniline motif, the this compound core warrants consideration as a valuable and potentially privileged scaffold for future drug discovery efforts. nih.gov
Applications in Materials Science and Polymer Chemistry
General Principles of Polymerization of Aniline (B41778) Derivatives
The polymerization of aniline and its derivatives is a cornerstone of conducting polymer science, yielding materials with a unique combination of electrical conductivity, environmental stability, and tunable properties. ijcmas.comnih.gov The primary methods for synthesizing polyaniline (PANI) and its derivatives are chemical and electrochemical oxidative polymerization. tandfonline.comscispace.com
In chemical oxidative polymerization , aniline monomers are oxidized in an acidic aqueous medium using an oxidizing agent like ammonium (B1175870) persulfate (APS), ferric chloride, or hydrogen peroxide. tandfonline.comqu.edu.qaresearchgate.net The reaction proceeds through the formation of aniline radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer. nih.gov The acidity of the medium is crucial, as it influences the protonation state of the aniline nitrogen, which in turn affects the polymerization rate and the structure of the resulting polymer. kpi.uapw.edu.pl The general structure of PANI can be represented as a chain of repeating benzenoid and quinonoid rings. kpi.ua The ratio of these rings determines the oxidation state of the polymer, which can exist in three idealized forms: the fully reduced leucoemeraldine, the half-oxidized emeraldine (B8112657), and the fully oxidized pernigraniline. nih.gov The emeraldine salt form is the most conductive and stable. nih.govtandfonline.com
Electrochemical polymerization offers a high degree of control over the polymerization process and the properties of the resulting polymer film. scispace.commedjchem.com This method involves the anodic oxidation of aniline monomers on an electrode surface from an acidic electrolyte. scispace.commedjchem.com The polymerization rate can be influenced by factors such as the monomer concentration, the applied potential, and the scan rate in cyclic voltammetry. medjchem.com Electrochemical polymerization is an autocatalytic process, meaning the polymer being formed catalyzes further polymerization. scispace.com
Substituents on the aniline ring can significantly impact the polymerization process and the properties of the resulting polymer. researchgate.netnih.gov The electronic and steric effects of the substituents can alter the reactivity of the monomer and the solubility, conductivity, and morphology of the polymer. researchgate.netnih.gov For instance, the introduction of substituents can increase the solubility of the polymer in common organic solvents, a significant advantage for processability. qu.edu.qaresearchgate.net However, these substituents can also lead to lower electrical conductivity compared to unsubstituted PANI. researchgate.netacs.org
Integration of 3-Cyclohexyl-5-methylaniline into Polymeric Structures
The unique structure of this compound, with its bulky cyclohexyl group and electron-donating methyl group, makes it an interesting candidate for incorporation into various polymer architectures to impart specific properties.
Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes
A novel class of polymers, poly[N,N-(phenylamino)disulfides] (poly-NADs), has been developed through the step-growth polymerization of various aniline derivatives with sulfur monochloride (S₂Cl₂). nih.govdigitellinc.comacs.org These polymers possess a unique backbone consisting solely of nitrogen and sulfur atoms [-N(R)SS-], which is conjugated and results in polymers with distinct colors. nih.govdigitellinc.comnih.gov The color of the resulting polymer is highly dependent on the electronic nature of the substituents on the phenylamine monomer. nih.govnih.gov
The general synthesis involves a condensation polymerization reaction between a phenylamine and S₂Cl₂ in the presence of a base like triethylamine (B128534) (TEA) in an anhydrous solvent at low temperatures. nih.gov The reaction is highly exothermic, and low temperatures are required to control the reaction and prevent side reactions. nih.gov
While the specific polymerization of this compound to form a poly-NAD is not explicitly detailed in the provided search results, the general methodology for synthesizing poly-NADs from a variety of substituted anilines has been established. nih.govdigitellinc.comacs.org The incorporation of the this compound moiety would be expected to influence the polymer's properties, such as its solubility and color, due to the steric bulk of the cyclohexyl group and the electronic effect of the methyl group. The electron-donating nature of the methyl and cyclohexyl groups would likely result in a polymer with a color towards the red end of the spectrum, as electron-rich systems tend to produce orange, red, and even purple polymers. nih.govnih.gov
Table 1: General Properties of Poly[N,N-(phenylamino)disulfides] (Poly-NADs)
| Property | Description | Source |
| Backbone Structure | [-N(R)SS-] | nih.govdigitellinc.com |
| Polymerization Type | Step-growth condensation polymerization | nih.govdigitellinc.com |
| Monomers | Substituted anilines and sulfur monochloride (S₂Cl₂) | nih.govacs.org |
| Key Feature | Tunable color based on aniline substituents | nih.govnih.gov |
| Conjugation | Conjugated backbone leading to colored polymers | nih.govdigitellinc.com |
Knitting Aryl Polymers (KAPs) Incorporating Cyclohexyl or Aniline Moieties and Their Post-Functionalization
Knitting Aryl Polymers (KAPs) are a class of hyper-cross-linked polymers (HCPs) known for their high chemical and thermal stability, porosity, and straightforward synthesis. acs.orgcsic.es They are typically formed through Friedel–Crafts reactions, where aromatic monomers are "knitted" together by an external cross-linker. acs.orgrsc.org This method allows for the incorporation of various functional monomers, including those with aniline and cyclohexyl groups. csic.esacs.orgacs.org
The synthesis of KAPs can be achieved through two primary methods:
Method 1: A Friedel–Crafts reaction using a cross-linking agent like formaldehyde (B43269) dimethyl acetal (B89532) (FDA) and a catalyst such as FeCl₃ or AlCl₃. acs.orgcsic.es
Method 2: An oxidative aromatic coupling (Scholl reaction) where monomers are directly linked. acs.org
While the direct use of this compound as a monomer in KAP synthesis is not explicitly documented in the provided results, the methodology allows for the incorporation of aniline and cyclohexyl-containing monomers. csic.esacs.org For instance, KAPs have been synthesized using aniline and benzene (B151609) as comonomers, resulting in materials with improved CO₂/N₂ selectivity. acs.org The incorporation of bulky groups like cyclohexyl can influence the porosity and surface area of the resulting polymer. csic.es
Post-functionalization is a key strategy for introducing specific functionalities into pre-formed KAPs. acs.orgrsc.org This approach allows for the attachment of catalytic metal complexes or other functional groups to the polymer network. rsc.orgresearchgate.netresearchgate.net For example, KAPs containing triphenylphosphine (B44618) moieties have been post-functionalized with palladium to create heterogeneous catalysts. researchgate.net Similarly, a KAP incorporating this compound could potentially be post-functionalized to introduce catalytic sites or other desired chemical properties.
Functionalization of Polymeric Materials with this compound Units for Specific Properties
The functionalization of existing polymers with this compound units offers a versatile route to modify their properties for specific applications. The bulky and relatively non-polar cyclohexyl group can enhance solubility in organic solvents and influence the morphology of the polymer. The amine group provides a reactive site for further chemical modifications or can participate in intermolecular interactions, such as hydrogen bonding.
While direct examples of functionalizing polymers with this compound are not prevalent in the provided search results, the principles of polymer functionalization are well-established. For instance, the amine group of the aniline moiety can be used as a nucleophile in reactions to attach it to polymer backbones containing electrophilic groups. Alternatively, the aromatic ring could be functionalized prior to polymerization and then the monomer incorporated into a polymer chain.
The introduction of this compound units could be particularly beneficial in applications where solubility and processability are crucial. The cyclohexyl group can disrupt polymer chain packing, leading to lower crystallinity and improved solubility.
Potential for Functional Materials
The unique combination of a cyclohexyl ring and a methyl-substituted aniline moiety in this compound suggests its potential for use in various functional materials.
Liquid Crystal Materials: The rigid aromatic core of the aniline derivative combined with the flexible cyclohexyl group is a structural motif often found in liquid crystalline molecules. The specific shape and aspect ratio of the molecule could favor the formation of mesophases, although this would need to be experimentally verified.
Organic Light-Emitting Diode (OLED) Materials: Host materials in OLEDs often require high triplet energies and good thermal stability. nih.gov While there is no direct data on this compound as an OLED material, related structures containing carbazole (B46965) and pyridine (B92270) units are common in bipolar host materials. ossila.com The bulky cyclohexyl groups could be advantageous in preventing intermolecular quenching and improving the volatility of the material for vacuum deposition processes, similar to what has been observed in other OLED host materials with cyclohexyl substituents. nih.gov The electron-donating nature of the methyl and cyclohexyl groups would influence the HOMO and LUMO energy levels of the material, which is a critical factor in designing efficient OLEDs.
Polymer Semiconductors: The incorporation of this compound into conjugated polymer backbones could lead to new semiconducting materials. The electronic properties of the resulting polymer would be influenced by the electron-donating character of the substituents. While likely to have a lower conductivity than unsubstituted polyaniline, the improved solubility and processability could be advantageous for fabricating thin-film devices. qu.edu.qaresearchgate.net The bulky cyclohexyl group could also affect the solid-state packing of the polymer chains, which in turn influences charge transport.
Applications in Catalysis
3-Cyclohexyl-5-methylaniline and its Derivatives as Ligands in Metal Catalysis
The performance of a homogeneous catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Ligands play a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability. gessnergroup.com Anilines, particularly those with bulky substituents, are common precursors for the synthesis of a variety of important ligand classes, including N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands such as Buchwald-type ligands. wikipedia.orgtcichemicals.comsigmaaldrich.com
The this compound moiety, with its significant steric bulk arising from the cyclohexyl group and the electron-donating nature of the methyl group, is a promising building block for such ligands. The strong sigma-donating ability of N-heterocyclic carbene ligands, for instance, makes them highly effective in palladium-catalyzed cross-coupling reactions. tcichemicals.comnih.gov The steric hindrance provided by the cyclohexyl group in a hypothetical NHC ligand derived from this compound could facilitate the reductive elimination step in the catalytic cycle, a key factor in enhancing catalytic turnover. nih.gov
Similarly, Buchwald-type phosphine ligands, which are characterized by a biaryl backbone with bulky substituents, are highly successful in a range of cross-coupling reactions. wikipedia.org The synthesis of these ligands often involves the functionalization of an aniline (B41778) derivative. A phosphine ligand incorporating the 3-cyclohexyl-5-methylphenyl group could exhibit enhanced catalytic activity due to the favorable steric and electronic properties conferred by this substituent.
While specific research detailing the synthesis and application of ligands directly derived from this compound is not extensively documented in publicly available literature, the principles of ligand design strongly suggest their potential utility. The table below illustrates the general structures of common ligand types where this compound could be incorporated as a key structural component.
| Ligand Type | General Structure | Potential Role of this compound Moiety |
| N-Heterocyclic Carbene (NHC) | Imidazolium salt precursor is synthesized from the aniline. | The bulky cyclohexyl group would be positioned near the metal center, influencing substrate approach and product selectivity. The methyl group would enhance the electron-donating ability of the ligand. |
| Buchwald-type Phosphine | Aniline derivative is a key component of the biaryl backbone. | The cyclohexyl and methyl groups would contribute to the overall steric bulk and electronic richness of the ligand, which are known to enhance catalyst performance in cross-coupling reactions. wikipedia.org |
| Schiff Base Ligands | Formed by the condensation of the aniline with an aldehyde or ketone. | The resulting imine and other coordinating groups can chelate to a metal center, with the cyclohexyl group providing a specific steric environment. |
The rational design of ligands based on the this compound scaffold is a promising avenue for the development of novel, highly effective catalysts for a variety of organic transformations.
Role in Reductive Amination Reactions as Catalyst Components or Substrates
Reductive amination is a cornerstone of organic synthesis, providing a powerful method for the formation of C-N bonds. wikipedia.org This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org Anilines are commonly used as the amine component in these reactions. thieme-connect.com
Given its structure as a primary aniline, this compound can serve as a substrate in reductive amination reactions. For instance, its reaction with a ketone, such as cyclohexanone (B45756), in the presence of a suitable reducing agent, would yield the corresponding N-substituted secondary amine. The reaction proceeds via the initial formation of an iminium ion, which is then reduced. A variety of reducing agents can be employed, including borohydride (B1222165) reagents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) and catalytic hydrogenation. wikipedia.orgrsc.org
The bulky nature of the this compound may influence the rate and efficiency of the reaction. While steric hindrance can sometimes slow down the initial imine formation, it can also be advantageous in preventing over-alkylation to form tertiary amines, thus leading to higher selectivity for the desired secondary amine product.
The following table provides representative examples of reductive amination reactions between various ketones and anilines, illustrating the general conditions and outcomes of such transformations. Although a specific example with this compound is not provided, these examples serve to demonstrate the broad applicability of this reaction.
| Ketone | Amine | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| Cyclohexanone | Aniline | BH3·THF/TMSCl/DMF | N-Cyclohexylaniline | >95 | thieme-connect.com |
| 4-tert-Butylcyclohexanone | 2-Aminobenzonitrile | BH3·THF/TMSCl/DMF | N-(4-tert-Butylcyclohexyl)-2-aminobenzonitrile | >95 | thieme-connect.com |
| Acetophenone | Ammonia (B1221849) | Fe/(N)SiC, H2 | 1-Phenylethylamine | 96 | nih.gov |
| 4-Methoxyacetophenone | Ammonia | Fe/(N)SiC, H2 | 1-(4-Methoxyphenyl)ethylamine | 88 | nih.gov |
While this compound is more likely to act as a substrate, derivatives of it could potentially be incorporated into the design of chiral catalysts or organocatalysts for asymmetric reductive amination, a field of growing importance. jocpr.com
Application of Cyclohexyl-containing Anilines in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov Anilines can be valuable substrates in such reactions, usually after conversion to an aryl halide or triflate. For example, a bromo-derivative of this compound could readily participate in Suzuki-Miyaura coupling with a variety of boronic acids to generate substituted biaryl compounds.
The steric hindrance imparted by the cyclohexyl group in the ortho or meta position to the reacting site could influence the efficiency of the cross-coupling. While significant steric bulk can sometimes hinder the reaction, modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to overcome these challenges and effectively couple sterically demanding substrates. nih.gov In some cases, the steric properties of the aniline substrate can be leveraged to control regioselectivity in the cross-coupling reaction.
Recent studies have demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a wide range of boronic esters, highlighting the robustness of this methodology for aniline derivatives. nih.gov However, it was also noted in this study that sterically hindered alkyl boronates, such as cyclohexylboronic acid pinacol (B44631) ester, did not yield the desired product under the applied conditions, underscoring the importance of careful optimization of the catalytic system for sterically demanding coupling partners. nih.gov
The table below presents examples of Suzuki-Miyaura coupling reactions involving various substituted bromoanilines, showcasing the scope of this transformation.
| Bromoaniline | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl2 | 2-Aminobiphenyl | Low yield initially, optimized with other catalysts | nih.gov |
| 2-Bromo-4-fluoroaniline | (4-Methoxyphenyl)boronic acid | CataXCium A Pd G3 | 2-Amino-4'-methoxy-5-fluorobiphenyl | 92 | nih.gov |
| 4-Bromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl2 | 4-(3-Thienyl)aniline | 98 | unimib.it |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl2 | 3-(2-Thienyl)aniline | 96 | unimib.it |
The successful coupling of these aniline derivatives suggests that a suitably functionalized this compound would be a viable substrate for Suzuki-Miyaura and other cross-coupling reactions, providing access to a range of novel and potentially useful compounds.
Catalyst Design and Optimization Incorporating this compound Moieties for Enhanced Selectivity and Activity
The rational design of catalysts is a central theme in modern chemistry, aiming to develop catalysts with superior activity, selectivity, and stability for specific chemical transformations. The incorporation of specific structural motifs into a catalyst's design can have a profound impact on its performance. The this compound moiety possesses distinct steric and electronic features that could be strategically employed in catalyst design.
The bulky cyclohexyl group can create a well-defined steric environment around the metal center of a catalyst. This can be particularly advantageous in asymmetric catalysis, where the chiral catalyst must differentiate between two enantiomeric transition states. ims.ac.jpnih.gov By incorporating a chiral derivative of this compound into a ligand scaffold, it may be possible to create a chiral pocket that effectively controls the stereochemical outcome of a reaction.
Furthermore, the steric bulk of the cyclohexyl group can promote the dissociation of products from the catalyst's coordination sphere, which can lead to higher catalyst turnover numbers. In cross-coupling reactions, for example, bulky ligands are known to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. nih.gov
The electron-donating methyl group on the aniline ring can also play a significant role. Electron-rich ligands generally accelerate the oxidative addition step in palladium-catalyzed cross-coupling reactions, leading to higher catalytic activity. gessnergroup.com Therefore, a ligand derived from this compound would be expected to form a highly active catalyst.
The following table outlines some general strategies in catalyst design and how the structural features of this compound could be harnessed.
| Catalyst Design Strategy | Role of this compound Moiety | Potential Application |
| Steric Shielding | The bulky cyclohexyl group can shield the metal center, preventing catalyst deactivation pathways such as dimerization. | Enhancing catalyst stability and lifetime in various catalytic processes. |
| Enantioselective Pockets | A chiral derivative of the aniline could be used to create a chiral environment around the metal center. | Asymmetric hydrogenation, asymmetric C-C bond formation. |
| Tuning Electronic Properties | The methyl group increases the electron-donating ability of ligands derived from this aniline. | Accelerating oxidative addition in cross-coupling reactions. |
| Controlling Substrate Approach | The steric profile of the ligand can dictate how a substrate binds to the catalyst, influencing regioselectivity. | Regioselective functionalization of complex molecules. |
Environmental Science: Degradation and Fate
Microbial Degradation Pathways of Aniline (B41778) and Cyclohexyl-containing Compounds
Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment. The degradation of aniline and cyclohexyl-containing compounds has been the subject of numerous studies, revealing diverse metabolic pathways employed by various microorganisms.
Aniline Degradation:
Aniline, the simplest aromatic amine, is utilized by a range of aerobic and anaerobic bacteria as a source of carbon, nitrogen, and energy. frontiersin.org The aerobic degradation of aniline predominantly proceeds through the formation of catechol. This initial conversion is a critical step catalyzed by aniline dioxygenase. nih.gov Once catechol is formed, the aromatic ring is susceptible to cleavage, which can occur via two main pathways:
Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.gov
Several bacterial genera have been identified as capable of degrading aniline, including Pseudomonas, Delftia, Acinetobacter, and Rhodococcus. frontiersin.orgnih.gov For instance, Delftia sp. AN3, isolated from activated sludge, can degrade high concentrations of aniline via the meta-cleavage pathway. nih.gov Fungi, such as Fusarium and Rhizopus, have also been shown to utilize aniline, producing intermediates like acetanilide (B955) and catechol. nih.gov
Under anaerobic conditions, the degradation of aniline follows a different route. For example, the sulfate-reducing bacterium Desulfobacterium anilini carboxylates aniline to 4-aminobenzoate, which is then converted to benzoyl-CoA before ring reduction and cleavage. frontiersin.org
The presence of substituents on the aniline ring, such as methyl groups, can influence the degradation process. While some aniline-degrading bacteria like Delftia sp. AN3 cannot utilize substituted anilines like methylaniline, nih.gov other organisms have been shown to degrade these compounds.
Cyclohexyl-containing Compounds Degradation:
The microbial degradation of alicyclic compounds like cyclohexane (B81311) and its derivatives has also been investigated. Aerobic degradation often involves the oxidation of the cyclohexyl ring. For instance, photo-oxidation has been shown to be a significant degradation process for crude oil, which contains cyclohexyl-substituted aromatic compounds. nih.gov
Bacteria capable of degrading alicyclic amines, such as cyclohexylamine (B46788), have been isolated. A hypersaline tolerant strain, Paenarthrobacter sp. TYUT067, was found to efficiently degrade cyclohexylamine as its sole carbon and energy source. nih.goviwaponline.com The degradation of 60 mM of cyclohexylamine by this strain was completed within 120 hours. iwaponline.com The degradation of other alicyclic amines by this strain also exceeded 90%. nih.goviwaponline.com Studies on the degradation of cyclohexylamine have identified cyclohexanone (B45756) as a key intermediate, suggesting an initial oxidative attack on the ring. iwaponline.com
Fungi are also capable of degrading aniline and its derivatives. Species of Fusarium and Rhizopus can use aniline as a sole source of nitrogen, carbon, and energy, leading to the production of acetanilide and catechol. nih.gov
Biodegradation Studies of 3-Cyclohexyl-5-methylaniline in Environmental Systems (e.g., Activated Sludge)
Specific biodegradation studies on this compound in environmental systems such as activated sludge are not documented in the reviewed scientific literature. Activated sludge from wastewater treatment plants contains a diverse community of microorganisms capable of degrading a wide array of organic compounds. nih.gov
The degradation of aniline in activated sludge has been shown to proceed through nitrification, where aniline-nitrogen is converted to nitrate-nitrogen, with ammonium (B1175870) and nitrite (B80452) as intermediates. nih.gov The process can be inhibited by high concentrations of aniline itself, but this inhibition is relieved as the aniline is degraded to ammonia (B1221849). nih.gov
Yeast strains, such as Candida methanosorbosa BP-6 isolated from industrial wastewater, have also been shown to degrade aniline. The degradation proceeds via the intradiolic pathway, with key intermediates including catechol, cis,cis-muconic acid, and succinic acid. nih.gov
Given that activated sludge harbors bacteria and fungi capable of degrading both aniline derivatives and cyclohexyl compounds, it is plausible that this compound would be susceptible to microbial attack in such a system. The degradation would likely involve a consortium of microorganisms, each contributing to the breakdown of the complex molecule. The initial steps could involve oxidation of either the aniline ring or the cyclohexyl ring.
| Microorganism Type | Relevant Compound Degraded | Key Findings | Reference |
| Bacteria | Aniline | Utilized as sole carbon, nitrogen, and energy source. | frontiersin.org |
| Bacteria (Delftia sp. AN3) | Aniline | Degrades high concentrations via meta-cleavage pathway. | nih.gov |
| Bacteria (Paenarthrobacter sp. TYUT067) | Cyclohexylamine | Efficiently degrades as sole carbon and energy source. | nih.goviwaponline.com |
| Fungi (Fusarium sp., Rhizopus sp.) | Aniline | Utilized as nitrogen, carbon, and energy source. | nih.gov |
| Yeast (Candida methanosorbosa BP-6) | Aniline | Degrades via intradiolic pathway. | nih.gov |
| Activated Sludge Microorganisms | Aniline | Degrades via nitrification. | nih.gov |
Identification and Analysis of Transformation Products in Degradation Processes
While no studies have identified the specific transformation products of this compound, we can predict potential intermediates based on the known degradation pathways of related compounds.
Potential Transformation Products from the Aniline Moiety:
The initial attack on the aniline portion of the molecule would likely involve hydroxylation of the aromatic ring, analogous to aniline degradation. This would lead to the formation of a substituted catechol. Subsequent ortho- or meta-cleavage of this catechol ring would result in a variety of aliphatic acids. The methyl group on the aniline ring would likely be retained through the initial hydroxylation and ring cleavage steps, leading to methylated aliphatic products.
Potential Transformation Products from the Cyclohexyl Moiety:
Alternatively, the initial microbial attack could target the cyclohexyl ring. Oxidation of the cyclohexyl group, similar to the degradation of cyclohexylamine, could lead to the formation of a cyclohexanone derivative. Further degradation could proceed through ring cleavage of the alicyclic structure.
Based on these established pathways, a hypothetical degradation pathway for this compound could involve the following steps:
Initial Oxidation: Hydroxylation of the aniline ring to form a catechol derivative or oxidation of the cyclohexyl ring to a cyclohexanone derivative.
Ring Cleavage: Cleavage of the aromatic ring (if catechol is formed) or the alicyclic ring (if cyclohexanone is formed).
Further Metabolism: The resulting aliphatic intermediates would then be further metabolized through central metabolic pathways.
The following table summarizes known transformation products from related compounds, which can serve as a basis for predicting the degradation products of this compound.
| Original Compound | Transformation Product(s) | Degradation Pathway/Organism | Reference |
| Aniline | Catechol, Acetanilide | Fungi (Fusarium sp., Rhizopus sp.) | nih.gov |
| Aniline | Catechol, cis,cis-muconic acid, succinic acid | Yeast (Candida methanosorbosa BP-6) | nih.gov |
| Aniline | Ammonium, Nitrite, Nitrate | Acclimated Activated Sludge | nih.gov |
| Cyclohexylamine | Cyclohexanone | Paenarthrobacter sp. TYUT067 | iwaponline.com |
| 2,4,6-trimethylaniline | 2,6-dimethylbenzoquinone-4(2′,4′,6′-trimethyl)-anil | Horseradish peroxidase/H2O2 | nih.gov |
It is important to emphasize that without direct experimental evidence, these proposed pathways and transformation products for this compound remain speculative. Further research is necessary to elucidate the precise microbial degradation mechanisms and environmental fate of this specific compound.
Future Research Directions and Emerging Trends
Development of Advanced Synthetic Strategies for Complex 3-Cyclohexyl-5-methylaniline Architectures
Future research will likely focus on moving beyond simple derivatives to the construction of highly complex molecular architectures built upon the this compound framework. This involves leveraging state-of-the-art synthetic methodologies to achieve greater structural diversity and complexity, which is crucial for accessing novel functions and properties.
Advanced synthetic strategies that could be applied include:
Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to generate molecular complexity in a single step from three or more starting materials. An isocyanide-based MCR, for example, could be employed using derivatives of this compound to produce structurally unique and complex compounds like peptidomimetics or natural product hybrids with high stereoselectivity. rsc.org
Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. uni-rostock.deacs.org These methods could be used to functionalize the aromatic ring of this compound further, attaching various aryl, alkyl, or alkyne groups to create a wide array of derivatives. The development of sequential site-selective couplings would allow for precise control over the construction of polycyclic heteroaromatic hydrocarbons incorporating the core structure. uni-rostock.de
C-H Bond Functionalization: Direct C-H bond activation and functionalization represent a highly atom-economical approach to modifying the core structure. This strategy avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new functional groups onto either the aniline (B41778) or cyclohexyl rings, thus streamlining the synthesis of complex derivatives.
Novel Catalyst Systems: The development of new catalyst systems, such as those based on N-heterocyclic carbenes (NHCs), can influence reaction efficiency and selectivity. researchgate.net Research into Grubbs-type olefin metathesis catalysts bearing complex NHC ligands demonstrates that subtle changes in ligand architecture, including the use of N-cycloalkyl substituents, can significantly impact catalyst performance. researchgate.net Applying this principle, this compound could serve as a precursor for novel ligands in catalysis.
High-Throughput Screening and Combinatorial Chemistry in this compound Derivatives Synthesis
To efficiently explore the chemical space around this compound, modern high-throughput techniques are indispensable. Combinatorial chemistry, coupled with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties. slideshare.netfiveable.me
Key aspects of this approach include:
Library Synthesis: Combinatorial chemistry enables the production of a vast number of compounds through efficient, often automated, synthetic methods. slideshare.netijpsr.com Techniques like solid-phase synthesis, where molecules are built upon a solid support, are particularly well-suited for creating large libraries of derivatives from a common scaffold like this compound. fiveable.me This approach simplifies purification and allows for the systematic variation of different parts of the molecule.
Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of individual compounds in parallel, often using multi-well plates. fiveable.me It allows for the creation of a diverse but discrete library of this compound analogues, where each compound can be tested individually.
Screening for Bioactivity: HTS can be used to rapidly test these libraries against various biological targets. For instance, a library of 6-dialkylaminopyrimidine carboxamides was successfully screened to identify novel antitubercular agents. acs.org A similar phenotypic whole-cell screening approach could be applied to a library of this compound derivatives to uncover new lead compounds for drug discovery. acs.org
Below is a hypothetical data table illustrating a combinatorial library derived from this compound for screening purposes.
| Library Member ID | R1-Group (Amide Linkage) | R2-Group (Aryl Substitution) | Screening Assay | Result (e.g., IC50 µM) |
| C3MA-001 | Acetyl | 4-Fluoro | Kinase A | >100 |
| C3MA-002 | Benzoyl | 4-Fluoro | Kinase A | 15.2 |
| C3MA-003 | Cyclopropylcarbonyl | 4-Fluoro | Kinase A | 45.7 |
| C3MA-004 | Acetyl | 3,4-Dichloro | Protease B | 5.8 |
| C3MA-005 | Benzoyl | 3,4-Dichloro | Protease B | 0.9 |
| C3MA-006 | Cyclopropylcarbonyl | 3,4-Dichloro | Protease B | 22.1 |
| C3MA-007 | Acetyl | 4-Methoxy | GPCR C | >100 |
| C3MA-008 | Benzoyl | 4-Methoxy | GPCR C | 89.3 |
| C3MA-009 | Cyclopropylcarbonyl | 4-Methoxy | GPCR C | >100 |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-synthesis-test cycle. researchgate.net These computational tools can be powerfully applied to the study of this compound and its derivatives to guide research and uncover promising new molecules.
Emerging trends in this area include:
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized molecules. researchgate.net For derivatives of this compound, ML models could predict reaction yields, biological activity against specific targets, and physicochemical properties such as solubility and permeability. researchgate.netpreprints.orgacs.org This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the this compound scaffold as a starting point, these algorithms could generate novel derivatives predicted to have high affinity for a particular biological target or to possess specific material characteristics.
Reaction Optimization: AI can be used to predict the optimal conditions for chemical reactions. By analyzing vast datasets of reaction outcomes, ML models can suggest the best catalysts, solvents, and temperatures to maximize the yield of a desired this compound derivative, accelerating the development of synthetic routes. acs.org
The following table outlines key properties of this compound derivatives that could be targeted for prediction using ML models.
| Property | ML Model Type | Input Features | Potential Impact |
| Biological Activity (IC50) | Random Forest, Graph Neural Network | Molecular descriptors, fingerprints | Prioritizes synthesis for drug discovery |
| Reaction Yield | Gradient Boosting, Transformers | Reactants, reagents, catalyst, solvent, temperature | Accelerates synthesis planning and optimization |
| Aqueous Solubility | Support Vector Regression (SVR) | Topological descriptors, physicochemical parameters | Guides design of compounds with better pharmacokinetic profiles |
| Material Band Gap | Deep Neural Network | Atomic coordinates, elemental composition | Identifies candidates for semiconductor applications |
Exploration of Novel Applications in Interdisciplinary Research Fields for this compound
The unique structural combination of a reactive aniline moiety and a sterically significant cyclohexyl group makes this compound a versatile building block for applications across multiple scientific disciplines. Future research should aim to exploit these features in novel contexts beyond its immediate chemical identity.
Potential interdisciplinary applications include:
Medicinal Chemistry: The aniline scaffold is a common feature in many pharmacologically active molecules. researchgate.net Derivatives of this compound could be synthesized and explored for various therapeutic applications. For example, related N-aryl compounds and triazole derivatives have shown potential as anti-cancer and anti-staphylococcal agents. preprints.orgmdpi.com The cyclohexyl group can modulate lipophilicity and binding interactions, potentially improving the pharmacological profile of drug candidates. acs.org
Materials Science: Arylamines are key components in the synthesis of conducting polymers and other functional materials. nih.gov The this compound unit could be incorporated into polymer backbones, such as poly(aryleneethynylene)s, to create new materials for sensing, electronics, or photonics. rsc.org The cyclohexyl group could influence the polymer's solubility, morphology, and solid-state packing, leading to unique material properties.
Catalysis: As previously mentioned, complex amine structures are often used as ligands to stabilize and modulate the activity of metal catalysts. researchgate.net The this compound scaffold could be used to design new bidentate or tridentate ligands for transition metals, potentially leading to catalysts with improved selectivity or stability in important organic transformations. researchgate.netresearchgate.net
Q & A
Basic: What are the common synthetic routes for 3-cyclohexyl-5-methylaniline, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For analogs (e.g., substituted anilines), methods include reacting cyclohexyl halides with methyl-substituted aniline precursors under basic conditions. Key reagents include potassium carbonate as a base and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization often requires monitoring reaction progress via TLC or HPLC .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and cyclohexyl group conformation.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Common solvents include ethyl acetate/cyclohexane mixtures .
- Mass Spectrometry (MS): ESI-MS or GC-MS validates molecular weight (e.g., expected [M+H]⁺ peak).
- Melting Point Analysis: Consistency with literature values (if available) ensures crystalline purity.
Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the cyclohexyl and methyl groups in this compound?
Answer:
Single-crystal X-ray diffraction using programs like SHELXL provides precise bond angles, torsion angles, and non-covalent interactions. For accurate refinement:
- Grow crystals via slow evaporation in solvents like dichloromethane/hexane.
- Collect high-resolution data (≤ 0.8 Å) to resolve steric effects between the bulky cyclohexyl and methyl groups.
- Validate against computational models (e.g., DFT-optimized geometries) to confirm conformational stability .
Advanced: How can researchers address contradictions in reported biological activity data for this compound analogs?
Answer:
Discrepancies may arise from variations in:
- Assay Conditions: Compare buffer pH, temperature, and cell lines used. For example, trifluoromethyl-substituted anilines show pH-dependent binding .
- Structural Analogues: Perform SAR studies to isolate the impact of cyclohexyl vs. other substituents (e.g., 3,4-dichloro-5-methylaniline ).
- Data Normalization: Use internal standards (e.g., IC₅₀ values relative to controls) and meta-analysis tools to harmonize datasets .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors (common in aromatic amines).
- Waste Disposal: Neutralize acidic/basic residues before disposal; consult EPA guidelines for halogenated byproducts .
- Toxicity Screening: Pre-test in vitro models (e.g., HepG2 cells) to assess acute toxicity .
Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., cytochrome P450 enzymes).
- MD Simulations: Run 100-ns trajectories in GROMACS to study conformational dynamics of the cyclohexyl group in hydrophobic pockets .
- QSAR Models: Train models on datasets of substituted anilines to predict logP, solubility, and binding affinity .
Basic: How can researchers confirm the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity: Use amber vials to prevent photodegradation; UV-Vis spectroscopy tracks absorbance shifts.
- Long-Term Storage: –20°C under argon atmosphere prevents oxidation of the aniline group .
Advanced: What strategies can differentiate steric effects of the cyclohexyl group from electronic effects in catalytic applications?
Answer:
- Comparative Studies: Synthesize analogs with tert-butyl or adamantyl groups to isolate steric contributions.
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates.
- DFT Calculations: Map electron density surfaces (e.g., ESP charges) to quantify electronic vs. steric influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
